
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group at position 1, a 2-methylpropoxy group at position 4, and two phenyl groups at positions 3 and 5.
準備方法
The synthesis of 1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3,5-diphenylpyrazole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve elevated temperatures and the use of aprotic solvents.
科学的研究の応用
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole can be compared with other similar pyrazole derivatives, such as:
1-Methyl-3,5-diphenylpyrazole: Lacks the 2-methylpropoxy group, leading to different chemical and biological properties.
4-(2-Methylpropoxy)-3,5-diphenyl-1H-pyrazole: Lacks the methyl group at position 1, resulting in variations in reactivity and applications.
1-Methyl-4-(2-methylpropoxy)-3-phenyl-1H-pyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
特性
CAS番号 |
60627-51-2 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
1-methyl-4-(2-methylpropoxy)-3,5-diphenylpyrazole |
InChI |
InChI=1S/C20H22N2O/c1-15(2)14-23-20-18(16-10-6-4-7-11-16)21-22(3)19(20)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3 |
InChIキー |
UTDHGODNLAUHGF-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


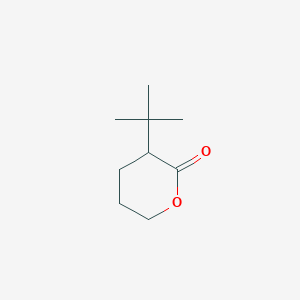
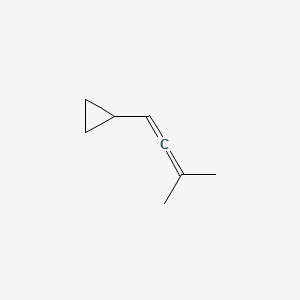



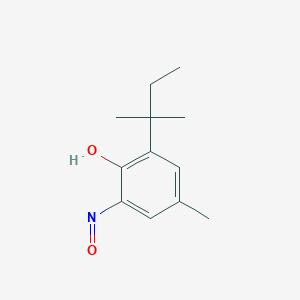
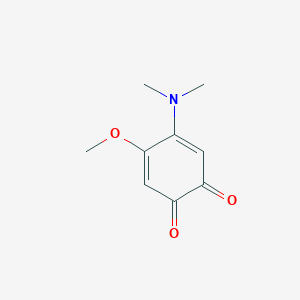
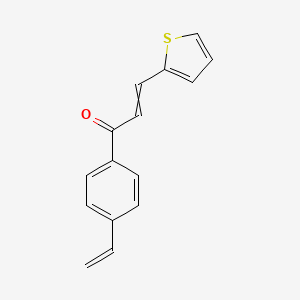
![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)



